molecular formula C10H14ClN3 B182009 1-(6-Chloropyridazin-3-yl)azepane CAS No. 312318-48-2

1-(6-Chloropyridazin-3-yl)azepane

Cat. No. B182009
M. Wt: 211.69 g/mol
InChI Key: SKNNHMTWELIESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(6-Chloropyridazin-3-yl)azepane” is a chemical compound with the molecular formula C₁₀H₁₄ClN₃ . It is used in proteomics research .


Molecular Structure Analysis

The molecular weight of “1-(6-Chloropyridazin-3-yl)azepane” is 211.69 g/mol . The compound contains 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .

Scientific Research Applications

  • PKB Inhibitors Development : Azepane derivatives, including compounds structurally similar to 1-(6-Chloropyridazin-3-yl)azepane, have been explored for inhibiting protein kinase B (PKB-alpha) and protein kinase A (PKA), which are crucial in cancer research (Breitenlechner et al., 2004).

  • Corrosion Inhibition : Pyridazine derivatives, closely related to 1-(6-Chloropyridazin-3-yl)azepane, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments, demonstrating significant practical applications in material science (Mashuga, Olasunkanmi, & Ebenso, 2017).

  • Pharmacological Properties : Azepane-based compounds, including those structurally similar to 1-(6-Chloropyridazin-3-yl)azepane, show a variety of pharmacological properties. These compounds are used in the treatment of diseases like cancer, tuberculosis, Alzheimer’s disease, and as antimicrobial agents. Their structural diversity makes them valuable in drug discovery (Zha et al., 2019).

  • Designer Drugs Analysis : Compounds structurally similar to 1-(6-Chloropyridazin-3-yl)azepane have been identified and analyzed as part of unregulated drugs in a study focusing on designer drugs in the Tokyo area, indicating their relevance in forensic toxicology (Nakajima et al., 2012).

  • Herbicidal Activity : Similar azepane compounds have been synthesized and evaluated for herbicidal activities, suggesting potential agricultural applications (Wang et al., 2006; Wang et al., 2007).

  • Glycosidase Inhibitors : Azepanes, including compounds analogous to 1-(6-Chloropyridazin-3-yl)azepane, have been synthesized as potential glycosidase inhibitors, indicating their potential in medicinal chemistry (Kalamkar et al., 2010).

  • Ionic Liquids : Azepane has been used to synthesize a new family of room temperature ionic liquids, showcasing its potential in green chemistry and material science (Belhocine et al., 2011).

  • Synthesis of Functionalized Compounds : Studies have been conducted on the generation and alkylation of aziridine derivatives, leading to azepanes with potential applications in organic chemistry (Dolfen et al., 2014).

Safety And Hazards

“1-(6-Chloropyridazin-3-yl)azepane” is classified as an irritant . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

1-(6-chloropyridazin-3-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-5-6-10(13-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNNHMTWELIESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423293
Record name 1-(6-chloropyridazin-3-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridazin-3-yl)azepane

CAS RN

312318-48-2
Record name 1-(6-chloropyridazin-3-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyridazin-3-yl)azepane
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyridazin-3-yl)azepane
Reactant of Route 3
Reactant of Route 3
1-(6-Chloropyridazin-3-yl)azepane
Reactant of Route 4
Reactant of Route 4
1-(6-Chloropyridazin-3-yl)azepane
Reactant of Route 5
Reactant of Route 5
1-(6-Chloropyridazin-3-yl)azepane
Reactant of Route 6
Reactant of Route 6
1-(6-Chloropyridazin-3-yl)azepane

Citations

For This Compound
1
Citations
NE Calcaterra - 2016 - jscholarship.library.jhu.edu
The recently discovered primate brain-specific voltage-gated potassium channel, Kv11.1-3.1, was previously identified as a possible therapeutic target for the treatment of schizophrenia…
Number of citations: 0 jscholarship.library.jhu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.